molecular formula C23H24ClNO3 B1612549 2-(Dibenzylamino)-4'-hydroxy-3'-methoxyacetophenone hydrochloride CAS No. 207226-30-0

2-(Dibenzylamino)-4'-hydroxy-3'-methoxyacetophenone hydrochloride

Cat. No.: B1612549
CAS No.: 207226-30-0
M. Wt: 397.9 g/mol
InChI Key: HEVRTBQBWPPTET-UHFFFAOYSA-N
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Description

2-(Dibenzylamino)-4’-hydroxy-3’-methoxyacetophenone hydrochloride is an organic compound that belongs to the class of acetophenones It is characterized by the presence of a dibenzylamino group, a hydroxy group, and a methoxy group attached to the acetophenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dibenzylamino)-4’-hydroxy-3’-methoxyacetophenone hydrochloride typically involves the following steps:

    Formation of the Acetophenone Core: The starting material, 4’-hydroxy-3’-methoxyacetophenone, is prepared through the acetylation of 4-hydroxy-3-methoxybenzaldehyde.

    Introduction of the Dibenzylamino Group: The dibenzylamino group is introduced via a nucleophilic substitution reaction. This involves the reaction of 4’-hydroxy-3’-methoxyacetophenone with dibenzylamine in the presence of a suitable base, such as sodium hydride or potassium carbonate.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-(Dibenzylamino)-4’-hydroxy-3’-methoxyacetophenone hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the acetophenone core can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions with reagents like sodium ethoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄)

    Substitution: Sodium ethoxide (NaOEt), Potassium tert-butoxide (KOtBu)

Major Products Formed

    Oxidation: Formation of 2-(Dibenzylamino)-4’-oxo-3’-methoxyacetophenone

    Reduction: Formation of 2-(Dibenzylamino)-4’-hydroxy-3’-methoxyacetophenol

    Substitution: Formation of various substituted acetophenone derivatives

Scientific Research Applications

2-(Dibenzylamino)-4’-hydroxy-3’-methoxyacetophenone hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including heterocycles and natural product analogs.

    Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industrial Applications: The compound is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Dibenzylamino)-4’-hydroxy-3’-methoxyacetophenone hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The dibenzylamino group can mimic the structure of neurotransmitters, allowing the compound to bind to receptor sites and modulate their activity. Additionally, the hydroxy and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Dibenzylamino)-4’-hydroxyacetophenone
  • 2-(Dibenzylamino)-3’-methoxyacetophenone
  • 2-(Dibenzylamino)-4’-methoxyacetophenone

Uniqueness

2-(Dibenzylamino)-4’-hydroxy-3’-methoxyacetophenone hydrochloride is unique due to the presence of both hydroxy and methoxy groups on the acetophenone core. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications. The dibenzylamino group further enhances its potential as a pharmacophore in medicinal chemistry.

Properties

IUPAC Name

2-(dibenzylamino)-1-(4-hydroxy-3-methoxyphenyl)ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO3.ClH/c1-27-23-14-20(12-13-21(23)25)22(26)17-24(15-18-8-4-2-5-9-18)16-19-10-6-3-7-11-19;/h2-14,25H,15-17H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEVRTBQBWPPTET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)CN(CC2=CC=CC=C2)CC3=CC=CC=C3)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50583651
Record name 2-(Dibenzylamino)-1-(4-hydroxy-3-methoxyphenyl)ethan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50583651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207226-30-0
Record name 2-(Dibenzylamino)-1-(4-hydroxy-3-methoxyphenyl)ethan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50583651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Dibenzylamino)-4'-hydroxy-3'-methoxyacetophenone hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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